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molecular formula C15H11FOS B8540034 2-(4-Fluorophenyl)-6-methoxybenzo[b]thiophene

2-(4-Fluorophenyl)-6-methoxybenzo[b]thiophene

Cat. No. B8540034
M. Wt: 258.31 g/mol
InChI Key: FQNRBYOLIFUUDY-UHFFFAOYSA-N
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Patent
US08877801B2

Procedure details

To a 5 mL microwave vial was added a solution of 6-methoxybenzo[b]thiophene (400 mg, 2.44 mmol) in anhydrous DMA (3 mL) followed by 1-bromo-4-fluorobenzene (448 mg, 2.56 mmol), chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-tri-1-propyl-1,1′-biphenyl][2-(2-aminoethyl)phenyl]palladium(II) (BrettPhos palladacycle 1st generation, 97 mg, 0.12 mmol), trimethylacetic acid (746 mg, 7.31 mmol) and potassium carbonate (1.01 g, 7.31 mmol). The microwave vial was sealed, purged with nitrogen and subjected to microwave irradiation at 150° C. for 2 h. Upon completion the reaction mixture was diluted with water and extracted with EtOAc. The combined organic layers were then washed with brine, dried over anhydrous MgSO4, filtered and concentrated in vacuo. The resulting crude material was purified via trituration 2× with heptane and the remaining triturate (containing some product) was concentrated and purified by column chromatography (SiO2, 0-30% EtOAc/Heptane) to afford 2-(4-fluorophenyl)-6-methoxybenzo[b]thiophene (340 mg, 1.32 mmol, 54% yield). 1H NMR (400 MHz, (CD3)2SO) δ ppm=3.79-3.93 (m, 3H), 7.01 (dd, J=8.59, 2.53 Hz, 1H), 7.24-7.42 (m, 2H), 7.56 (d, J=2.53 Hz, 1H), 7.67-7.86 (m, 4H). LC/MS (m/z, MH+): 258.8.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
448 mg
Type
reactant
Reaction Step Two
[Compound]
Name
chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-tri-1-propyl-1,1′-biphenyl][2-(2-aminoethyl)phenyl]palladium(II)
Quantity
97 mg
Type
reactant
Reaction Step Three
Quantity
746 mg
Type
reactant
Reaction Step Four
Quantity
1.01 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[CH:10]=[CH:9][S:8][C:7]=2[CH:11]=1.Br[C:13]1[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=1.CC(C)(C)C(O)=O.C(=O)([O-])[O-].[K+].[K+]>CC(N(C)C)=O>[F:19][C:16]1[CH:17]=[CH:18][C:13]([C:9]2[S:8][C:7]3[CH:11]=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][C:6]=3[CH:10]=2)=[CH:14][CH:15]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
COC=1C=CC2=C(SC=C2)C1
Name
Quantity
3 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
448 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)F
Step Three
Name
chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-tri-1-propyl-1,1′-biphenyl][2-(2-aminoethyl)phenyl]palladium(II)
Quantity
97 mg
Type
reactant
Smiles
Step Four
Name
Quantity
746 mg
Type
reactant
Smiles
CC(C(=O)O)(C)C
Step Five
Name
Quantity
1.01 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The microwave vial was sealed
CUSTOM
Type
CUSTOM
Details
purged with nitrogen
CUSTOM
Type
CUSTOM
Details
irradiation at 150° C. for 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
Upon completion the reaction mixture was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting crude material was purified via trituration 2× with heptane
CUSTOM
Type
CUSTOM
Details
the remaining triturate (
ADDITION
Type
ADDITION
Details
containing some product)
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (SiO2, 0-30% EtOAc/Heptane)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=CC2=C(S1)C=C(C=C2)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.32 mmol
AMOUNT: MASS 340 mg
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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